Physical and chemical properties of 2-(2-Nitrophenyl)pyridine
Physical and chemical properties of 2-(2-Nitrophenyl)pyridine
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(2-Nitrophenyl)pyridine
Introduction
2-(2-Nitrophenyl)pyridine is a biaryl heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety at the 2-position, provides a unique electronic and steric profile. The pyridine ring, a common scaffold in pharmaceuticals, enhances water solubility and offers a basic nitrogen atom for interaction with biological targets.[1][2] The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle, most notably for its ability to be reduced to an amine, which serves as a crucial precursor for a wide array of functional groups.[3]
This technical guide offers a comprehensive overview of the physical and chemical properties of 2-(2-Nitrophenyl)pyridine. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and potential applications.
Core Molecular Properties
The fundamental properties of 2-(2-Nitrophenyl)pyridine are summarized below. These data are essential for its handling, characterization, and use in quantitative experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [4] |
| Molecular Weight | 200.2 g/mol | [4] |
| IUPAC Name | 2-(2-Nitrophenyl)pyridine | |
| InChI Key | VCWYADDAXFOQMH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] | [4] |
| Appearance | Expected to be a solid at room temperature | [5][6] |
| Exact Mass | 200.058578 g/mol | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-(2-Nitrophenyl)pyridine. The key expected features are detailed below.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will be distinct from those on the nitrophenyl ring. The proton ortho to the pyridine nitrogen (at the C6 position) is expected to be the most downfield-shifted proton of that ring system due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also exhibit characteristic shifts influenced by the strongly electron-withdrawing nitro group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitrogen and nitro groups will be significantly shifted.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic vibrations for 2-(2-Nitrophenyl)pyridine are:
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~1520-1550 cm⁻¹ and ~1340-1370 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.
-
~1580-1610 cm⁻¹: C=N stretching vibration within the pyridine ring.
-
~1400-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic protons.
-
-
Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 200, corresponding to its molecular weight.[4]
Chemical Properties and Reactivity
The reactivity of 2-(2-Nitrophenyl)pyridine is governed by the interplay of its two constituent aromatic rings. The pyridine ring is electron-deficient, while the nitrophenyl ring is strongly deactivated by the nitro group.
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form pyridinium salts. This basicity is a key feature for modulating the physicochemical properties of molecules in drug design.[7]
-
Reactivity of the Nitro Group: The most synthetically valuable reaction of the nitro group is its reduction to an aniline derivative. This transformation is a cornerstone of synthetic chemistry as it unlocks a plethora of subsequent reactions, such as diazotization, amide formation, and reductive amination. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic media.
-
Aromatic Substitution:
-
Electrophilic Aromatic Substitution (EAS): Both rings are strongly deactivated towards electrophilic attack. The pyridine ring, especially when protonated under acidic conditions, is highly resistant to EAS.[8] If forced under harsh conditions, substitution would likely occur at the 3-position of the pyridine ring.[8][9] The nitrophenyl ring is also heavily deactivated.
-
Nucleophilic Aromatic Substitution (SₙAr): While the parent molecule lacks a suitable leaving group for SₙAr, the principle is important. The pyridine ring is susceptible to nucleophilic attack at the 2- and 4-positions.[7] The presence of the powerful nitro group makes the nitrophenyl ring highly activated towards SₙAr if a leaving group (e.g., a halogen) were present ortho or para to it.
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Below is a diagram illustrating the key reactive sites and potential transformations of the molecule.
Caption: Key reactive sites and transformations of 2-(2-Nitrophenyl)pyridine.
Synthesis and Purification
While various methods exist for constructing biaryl systems, a highly effective and common strategy for synthesizing 2-(2-Nitrophenyl)pyridine is the Suzuki cross-coupling reaction. This method is renowned for its mild reaction conditions and broad functional group tolerance.
Proposed Synthetic Protocol: Suzuki Cross-Coupling
This protocol describes the coupling of 2-bromopyridine with 2-nitrophenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is used because it efficiently catalyzes the key steps of the cross-coupling cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.
-
Solvent System: A two-phase system of toluene and water is often used. Toluene dissolves the organic starting materials and catalyst, while water dissolves the inorganic base. This allows all components to interact effectively at the phase interface.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromopyridine (1.0 eq), 2-nitrophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). The typical solvent ratio is 4:1 toluene:water.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate (2x). Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(2-Nitrophenyl)pyridine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-(2-Nitrophenyl)pyridine.
Applications in Research and Drug Development
The true value of 2-(2-Nitrophenyl)pyridine lies in its role as a sophisticated building block for creating more complex molecules.
-
Scaffold for Medicinal Chemistry: Pyridine derivatives are ubiquitous in modern pharmaceuticals, found in drugs for a vast range of conditions including cancer, HIV, tuberculosis, and hypertension.[10][11] The pyridine moiety in 2-(2-Nitrophenyl)pyridine can serve as a core scaffold, with the nitrophenyl group providing a vector for diversification.
-
Intermediate for Chemical Libraries: The dual functionality of the molecule is key. The pyridine nitrogen can be used to form salts or to direct metallation, while the nitro group can be reduced to an amine. This allows for two distinct points of modification, enabling the rapid synthesis of a library of related compounds for high-throughput screening in drug discovery programs.
-
Ligand in Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions. The specific steric and electronic properties imparted by the nitrophenyl substituent can be used to fine-tune the properties of the resulting metal complexes for applications in catalysis or materials science.
Safety and Handling
-
Hazards: Assumed to be harmful if swallowed, and to cause skin and eye irritation.[5][13][14] May cause respiratory irritation upon inhalation of dust.[13][14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6][14]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]
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